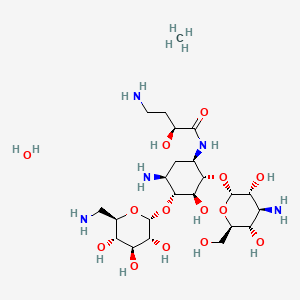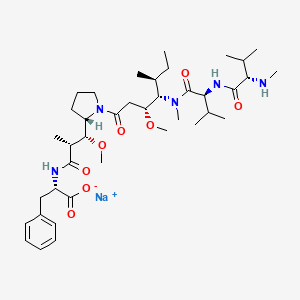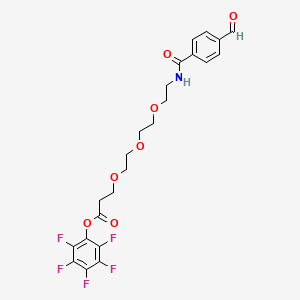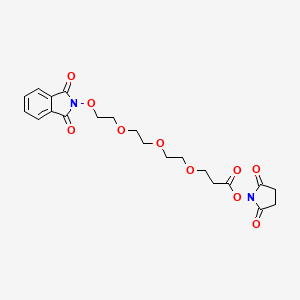
NHPI-PEG2-C2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NHPI-PEG2-C2-NHS ester is a non-cleavable linker containing two units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NHPI-PEG2-C2-NHS ester involves several steps:
PEGylation: The process begins with the PEGylation of NHPI (N-hydroxyphthalimide) to form NHPI-PEG2.
Activation: The PEGylated NHPI is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester.
Typical reaction conditions include:
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
Catalyst: Dicyclohexylcarbodiimide (DCC) is often used to facilitate the coupling reaction.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Automated synthesis: Using automated synthesizers to ensure consistency and efficiency.
Purification: Techniques such as column chromatography and recrystallization are employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
NHPI-PEG2-C2-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group is highly reactive towards nucleophiles, making it suitable for conjugation with amines.
Common Reagents and Conditions
Reagents: Common nucleophiles include primary and secondary amines.
Conditions: Reactions are typically carried out in aqueous or organic solvents at neutral to slightly basic pH.
Major Products
The primary product of these reactions is the conjugate formed between this compound and the nucleophile. For example, when reacted with an antibody, the product is an antibody-drug conjugate.
Applications De Recherche Scientifique
NHPI-PEG2-C2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein interactions and modifications.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes
Mécanisme D'action
The mechanism of action of NHPI-PEG2-C2-NHS ester involves the formation of stable amide bonds with nucleophiles. This reaction is facilitated by the NHS ester group, which is highly reactive towards amines. The PEG units provide flexibility and solubility, enhancing the overall stability and efficacy of the conjugates formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
NHPI-PEG4-NHS ester: Contains four units of PEG, providing greater flexibility and solubility.
NHPI-PEG2-C2-Maleimide: Features a maleimide group instead of an NHS ester, making it reactive towards thiols rather than amines.
Uniqueness
NHPI-PEG2-C2-NHS ester is unique due to its specific combination of PEG units and NHS ester group, making it highly suitable for conjugation with amines. Its non-cleavable nature ensures the stability of the conjugates formed, which is crucial for applications in targeted drug delivery .
If you have any more questions or need further details, feel free to ask!
Propriétés
Formule moléculaire |
C19H20N2O9 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H20N2O9/c22-15-5-6-16(23)20(15)30-17(24)7-8-27-9-10-28-11-12-29-21-18(25)13-3-1-2-4-14(13)19(21)26/h1-4H,5-12H2 |
Clé InChI |
UXABBPKGOKMLNT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818383.png)


![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)





![methyl (7S)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818478.png)
![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)